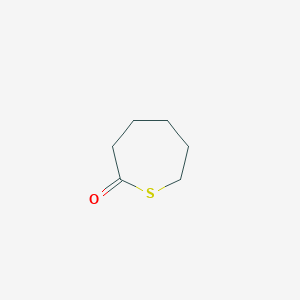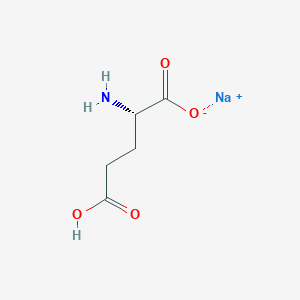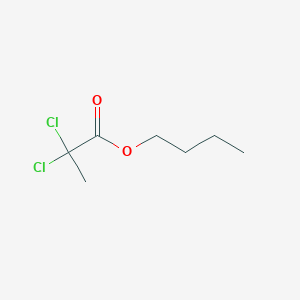
Butyl 2,2-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2-dichloropropanoate is a chemical compound that belongs to the family of organic esters. It is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of Butyl 2,2-dichloropropanoate is not well understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property makes it useful in various chemical reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of Butyl 2,2-dichloropropanoate are not well documented. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and proper safety precautions should be taken when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Butyl 2,2-dichloropropanoate in lab experiments include its high purity, stability, and low cost. It is also readily available from various chemical suppliers. However, its limitations include its toxicity and potential health hazards, which require proper safety precautions during handling and storage.
Zukünftige Richtungen
The future directions for research on Butyl 2,2-dichloropropanoate include its use as a starting material for the synthesis of new organic compounds with unique properties and applications. It can also be used in the development of new pharmaceuticals and agrochemicals. Moreover, its potential use as a solvent in various chemical reactions can also be explored.
Conclusion
In conclusion, Butyl 2,2-dichloropropanoate is a useful organic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to handle this compound with care and proper safety precautions should be taken when working with it. Further research on this compound can lead to the development of new organic compounds with unique properties and applications.
Synthesemethoden
The synthesis of Butyl 2,2-dichloropropanoate involves the reaction of butanol and 2,2-dichloropropanoic acid in the presence of a catalyst. The reaction occurs through an esterification process, which results in the formation of the desired product. The purity and yield of the compound can be enhanced by using various purification techniques.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2-dichloropropanoate is widely used in scientific research as a reagent and intermediate. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions. Moreover, Butyl 2,2-dichloropropanoate is used as a starting material for the synthesis of other esters, which have various applications in the chemical industry.
Eigenschaften
CAS-Nummer |
17640-07-2 |
|---|---|
Molekularformel |
C7H12Cl2O2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
butyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-3-4-5-11-6(10)7(2,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
INWCHAUMYGSQAZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)(Cl)Cl |
Kanonische SMILES |
CCCCOC(=O)C(C)(Cl)Cl |
Synonyme |
2,2-Dichloropropionic acid butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)
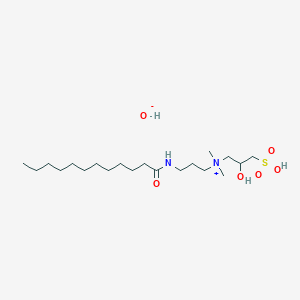

![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
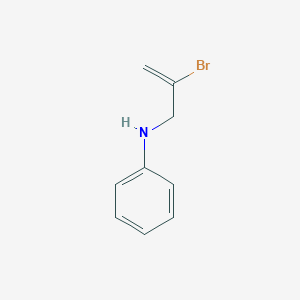
![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
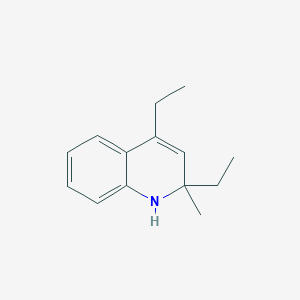
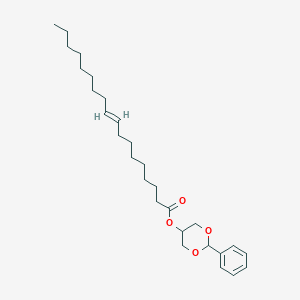
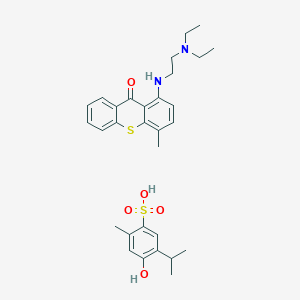
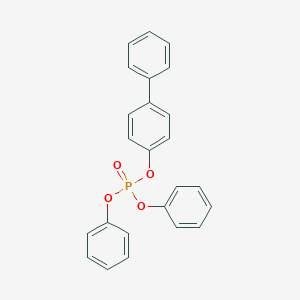
![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
